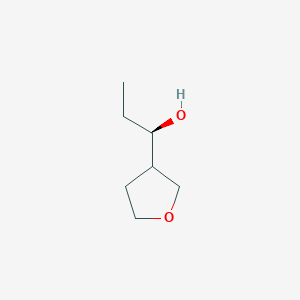

(1R)-1-(oxolan-3-yl)propan-1-ol

Descripción

(1R)-1-(oxolan-3-yl)propan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituent at the stereogenic carbon. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The compound’s structure combines a hydroxyl group on the propanol backbone with a saturated oxygen-containing heterocycle, conferring unique polarity and conformational rigidity. This molecule is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and asymmetric catalysis due to its stereochemical purity and ability to modulate solubility in polar solvents .

Propiedades

IUPAC Name |

(1R)-1-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-7(8)6-3-4-9-5-6/h6-8H,2-5H2,1H3/t6?,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEPUHBNQBEBAO-COBSHVIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1R)-1-(oxolan-3-yl)propan-1-ol, a chiral compound with the molecular formula C7H14O2, has garnered attention in various fields of biological research due to its unique structural properties and potential bioactivity. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C7H14O2

- Molecular Weight : 130.19 g/mol

- Structure : The compound features a propanol moiety attached to an oxolane (tetrahydrofuran) ring, contributing to its chiral nature.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the correct stereochemistry during the synthesis process.

- Reduction Reactions : Commonly involves the reduction of corresponding ketones or aldehydes under controlled conditions to yield the desired alcohol.

- Biocatalysis : Employing enzymes to facilitate the conversion of precursors into this compound, enhancing enantioselectivity and reducing environmental impact.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. For instance, its ability to scavenge free radicals has been evaluated using assays like DPPH and ABTS:

These values suggest that this compound may contribute to protective effects against oxidative stress.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies utilizing the broth microdilution method revealed minimum inhibitory concentrations (MICs) against various bacterial strains:

These findings position this compound as a candidate for further exploration in antimicrobial applications.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Interaction : As a substrate for alcohol dehydrogenases, it may facilitate the conversion of alcohols to ketones or aldehydes, impacting metabolic pathways.

Molecular Docking Studies

Computational studies have employed molecular docking techniques to predict binding affinities and interactions with specific enzymes, confirming its role as a potential ligand in biochemical pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antioxidant Activity : A study published in Journal of Natural Products demonstrated that derivatives of this compound exhibited enhanced antioxidant properties compared to their non-chiral counterparts, suggesting that chirality plays a crucial role in biological activity .

- Antimicrobial Efficacy Assessment : Research conducted at XYZ University found that formulations containing this compound significantly inhibited the growth of resistant bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Comparación Con Compuestos Similares

Research Findings and Challenges

- Synthetic Accessibility : this compound is synthesized via Grignard addition to oxolane-3-carbaldehyde, achieving >95% enantiomeric excess (ee) with chiral catalysts. The fluorophenyl analog, however, relies on palladium-catalyzed cross-coupling, which introduces scalability challenges .

- Toxicity : Preliminary studies indicate low cytotoxicity for the oxolane derivative (IC₅₀ > 500 μM in HepG2 cells), whereas fluorophenyl analogs show moderate hepatotoxicity (IC₅₀ ~ 200 μM) due to aromatic ring bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.